molecular formula C12H7Cl3N2O2 B14051803 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid

2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid

Cat. No.: B14051803
M. Wt: 317.6 g/mol
InChI Key: YZJZCTKPXSHGBK-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4,6-trichlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method involves the condensation of 2,4,6-trichlorobenzaldehyde with a pyrimidine-5-acetic acid derivative in the presence of a catalyst such as piperidine or triethylamine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2, 4, and 6 positions on the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7Cl3N2O2

Molecular Weight

317.6 g/mol

IUPAC Name

2-[2-(2,4,6-trichlorophenyl)pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H7Cl3N2O2/c13-7-2-8(14)11(9(15)3-7)12-16-4-6(5-17-12)1-10(18)19/h2-5H,1H2,(H,18,19)

InChI Key

YZJZCTKPXSHGBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl

Origin of Product

United States

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